![molecular formula C28H20F4N2O2S3 B2866300 2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide CAS No. 882079-76-7](/img/structure/B2866300.png)
2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
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Description
2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H20F4N2O2S3 and its molecular weight is 588.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Sulfanilamide Derivatives
Research focused on the synthesis and characterization of sulfanilamide derivatives, including their thermal and antimicrobial studies, demonstrates the chemical versatility and potential applications of similar compounds. The study by Lahtinen et al. (2014) involved synthesizing four sulfanilamide derivatives and analyzing their crystal structures, thermal properties, and antimicrobial activities, providing a foundation for understanding the structural and functional properties of related compounds (Lahtinen et al., 2014).
Vibrational Spectroscopic Analysis
Jenepha Mary, Pradhan, and James (2022) investigated the vibrational spectroscopic signatures of a sulfanyl acetamide derivative, utilizing Raman and Fourier transform infrared spectroscopy. Their study offers insights into the structural elucidation and the effects of rehybridization, which are critical for understanding the molecular dynamics and interactions of similar chemical entities (Jenepha Mary, Pradhan, & James, 2022).
Protection of Chilled Crop Plants
Mefluidide, a chemical compound with a sulfanyl acetamide structure, was found to protect chilling-sensitive plants such as cucumber and corn from chilling injury. This highlights the agricultural applications of sulfanyl acetamide derivatives, showcasing their potential in enhancing crop resilience to environmental stresses (Tseng & Li, 1984).
Fries Rearrangement
The Fries rearrangement process, typically performed in hydrofluoric acid, was optimized using methane sulfonic acid for the production of para-hydroxyacetophenone, demonstrating the utility of sulfanyl acetamide derivatives in chemical synthesis and industrial applications (Commarieu et al., 2002).
Novel Routes to Heterocycles
The synthesis of heterocyclic compounds via sulphenylation of unsaturated amides, including the use of sulfanyl acetamide derivatives, underscores their role in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Samii et al., 1987).
properties
IUPAC Name |
2-[4-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N2O2S3/c29-23-11-1-17(13-25(23)31)33-27(35)15-37-19-3-7-21(8-4-19)39-22-9-5-20(6-10-22)38-16-28(36)34-18-2-12-24(30)26(32)14-18/h1-14H,15-16H2,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEFMHVLHHCWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)F)SC3=CC=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide |
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